Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
Description
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a sulfonyl group attached to a 4-fluorophenyl ring and a furan-2-yl substituent. Its molecular complexity arises from the interplay of these functional groups:
Properties
IUPAC Name |
benzyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXGJHUDDOLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route might include:
Formation of the sulfonyl intermediate: Reacting 4-fluorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.
Coupling with furan derivative: The sulfonyl intermediate is then coupled with a furan derivative under appropriate conditions to form the desired sulfonyl-furan compound.
Carbamate formation: Finally, the sulfonyl-furan compound is reacted with benzyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme activities or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Sulfonyl-Containing Carbamates
Key Differences :
Fluorinated Carbamates
Key Differences :
Carbamates with Heterocyclic Substituents
Biological Activity
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group, a furan moiety, and a sulfonamide functionality, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 335.38 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines:
- Colon Carcinoma : Compounds with the sulfonamide group exhibited significant cytotoxicity against colon carcinoma cells (HCT-15), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell survival and apoptosis .
Antimicrobial Activity
This compound and its analogs have also demonstrated antimicrobial properties:
- Bacterial Inhibition : Studies indicate that structurally similar compounds possess antibacterial activities comparable to established antibiotics, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against various pathogens .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |
| Alteration in the furan ring | Enhanced antimicrobial properties |
This highlights the importance of SAR studies in optimizing the efficacy of such compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
